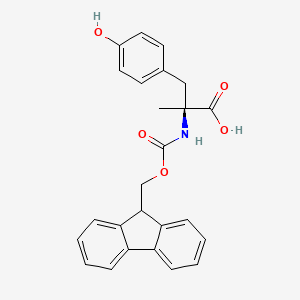(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
CAS No.: 246539-83-3
Cat. No.: VC5113932
Molecular Formula: C25H23NO5
Molecular Weight: 417.461
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 246539-83-3 |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.461 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1 |
| Standard InChI Key | DRUHZAKWMCLMLZ-VWLOTQADSA-N |
| SMILES | CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
The compound is an α-methyl-substituted tyrosine analog protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its systematic IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, reflects three key structural features:
-
Fmoc group: A photocleavable protecting group commonly used in solid-phase peptide synthesis (SPPS) to shield the amino terminus during chain elongation .
-
α-Methyl substitution: A methyl group at the α-carbon of the amino acid backbone, which introduces steric hindrance and alters conformational flexibility .
-
4-Hydroxyphenyl side chain: A tyrosine-derived aromatic moiety with a phenolic hydroxyl group, enabling participation in hydrogen bonding and post-translational modifications .
The stereochemistry at the α-carbon is specified as (S), corresponding to the L-configuration found in natural amino acids. This configuration is critical for maintaining compatibility with biological systems and enzymatic synthesis machinery .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, as outlined below:
Table 1: Key Synthetic Steps and Reagents
The α-methyltyrosine core is first synthesized via cyclization of 4-methoxybenzylacetone into a hydantoin intermediate, followed by acidic hydrolysis to yield the free amino acid . Subsequent Fmoc protection is achieved using Fmoc-chloride under basic conditions, a standard SPPS protocol . Final O-demethylation with hydroiodic acid unveils the phenolic hydroxyl group .
Analytical Characterization
Critical quality control metrics include:
-
HPLC purity: ≥99.0% (C18 column, acetonitrile/water gradient) .
-
Mass spectrometry: Molecular ion peak at m/z 417.45 [M+H]⁺ (calculated for C₂₅H₂₃NO₅) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₂₅H₂₃NO₅ | |
| Molecular weight | 417.45 g/mol | |
| Melting point | 320–340°C (dec.) | |
| Solubility | DMF (>50 mg/mL), DMSO (>100 mg/mL) | |
| pKa | 2.7 (carboxyl), 10.1 (phenolic OH) |
The compound exhibits limited aqueous solubility due to its hydrophobic Fmoc group but dissolves readily in polar aprotic solvents . The α-methyl group increases steric bulk, reducing susceptibility to proteolytic cleavage compared to unmodified tyrosine .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, this compound serves as a building block in SPPS. Key advantages include:
-
Orthogonal protection: The Fmoc group is stable under acidic conditions but cleaved by piperidine, enabling sequential peptide assembly .
-
Conformational control: The α-methyl group restricts backbone φ/ψ angles, favoring specific secondary structures (e.g., β-turns) .
-
Post-synthetic modification: The phenolic hydroxyl can undergo sulfation, phosphorylation, or iodination after resin cleavage .
Biochemical Probes
Incorporation into peptides allows studies of:
-
Receptor-ligand interactions: The rigid α-methyl backbone enhances binding affinity in opioid receptor studies .
-
Enzyme inhibition: Tyrosine hydroxylase activity is competitively inhibited by α-methyltyrosine derivatives .
| Parameter | Specification | Reference |
|---|---|---|
| Storage | -20°C, desiccated | |
| Hazards | Irritant (eyes, skin), hygroscopic | |
| Disposal | Incineration with scrubber for NOₓ |
While no acute toxicity data are available, analogs like metyrosine show sedation and crystalluria at high doses . Standard PPE (gloves, goggles) is recommended during handling.
Research Findings and Case Studies
Peptidomimetic Design
In SPPS, α-methyltyrosine-containing peptides exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume